[2-[(3,4-dimethylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate
Description
This compound is a synthetic organic molecule characterized by a multifunctional structure. Key features include:
- Core scaffold: A propyl chain substituted with a carbamothioylamino group and esterified with 2,2-dimethylpropanoate.
- Aromatic substituents: A 3,4-dimethylphenyl group linked via a methylene bridge. A 3-fluoro-4-(methanesulfonamido)phenyl group attached to the carbamothioylamino moiety. The fluoro group enhances electronegativity and metabolic stability, while the dimethylpropanoate ester may influence solubility and pharmacokinetics .
Properties
IUPAC Name |
[2-[(3,4-dimethylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36FN3O4S2/c1-17-7-8-19(11-18(17)2)12-21(16-34-24(31)26(3,4)5)15-29-25(35)28-14-20-9-10-23(22(27)13-20)30-36(6,32)33/h7-11,13,21,30H,12,14-16H2,1-6H3,(H2,28,29,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFLALIYFBMPJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(CNC(=S)NCC2=CC(=C(C=C2)NS(=O)(=O)C)F)COC(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(3,4-dimethylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as alkylation, sulfonation, and fluorination. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods ensures the final product meets industry standards.
Chemical Reactions Analysis
Hydrolysis Reactions
The pivalate ester (2,2-dimethylpropanoate) and thiourea groups are key sites for hydrolytic reactions.
Sulfonamido Group Reactivity
The methanesulfonamido (–NHSO<sub>2</sub>CH<sub>3</sub>) group exhibits limited reactivity under standard conditions but participates in hydrogen bonding and coordination chemistry.
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Stability : The sulfonamido group resists hydrolysis but may act as a leaving group in SN<sub>2</sub> reactions under strong basic conditions .
Aromatic Fluorine Interactions
The 3-fluoro substituent on the phenyl ring influences electronic properties and reactivity.
Synthetic and Functionalization Pathways
The compound’s synthesis and modifications are inferred from analogous reactions:
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Key Step : Coupling of the pivalate-containing alcohol with a fluorinated isothiocyanate derivative under mild conditions .
Stability Under Physiological Conditions
Data from pharmacological studies suggest:
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pH Stability : Stable in pH 4–8, with degradation observed in strongly acidic (pH < 2) or alkaline (pH > 10) environments .
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Thermal Stability : Decomposes above 200°C, consistent with pivalate esters .
Comparative Reactivity Table
| Functional Group | Reactivity | Key Reactions |
|---|---|---|
| Pivalate ester | Low | Acid-catalyzed hydrolysis |
| Thiourea | Moderate | Alkaline hydrolysis, alkylation |
| Sulfonamido | Low | Hydrogen bonding, N-alkylation |
| Aromatic fluorine | Very low | Electron withdrawal |
Scientific Research Applications
The compound “[2-[(3,4-dimethylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate” is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.
Structure Overview
The compound features several functional groups that may contribute to its biological activity:
- Dimethylphenyl group : This aromatic ring can enhance lipophilicity and biological interactions.
- Fluoro-substituted phenyl : The presence of fluorine often increases metabolic stability and bioactivity.
- Methanesulfonamide : This moiety is known for its role in drug design, particularly in enhancing solubility and biological efficacy.
- Carbamothioylamino group : This functional group can participate in various biochemical interactions, potentially influencing enzyme activity.
Molecular Formula
The molecular formula for the compound is C22H30F N2O3S, indicating a relatively large and complex structure that may exhibit significant pharmacological properties.
Medicinal Chemistry
The compound's unique structure suggests potential applications in drug development. Specifically, it may be explored for:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, research has indicated that modifications on the phenyl rings can enhance selective toxicity towards cancer cells while minimizing effects on normal cells .
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial properties. Studies have demonstrated that derivatives of sulfonamides can effectively inhibit bacterial growth by targeting specific metabolic pathways .
Enzyme Modulation
The compound may act as a modulator of protein kinase activity. Protein kinases are critical in cellular signaling pathways, and their dysregulation is often linked to diseases such as cancer and diabetes. Compounds that can selectively inhibit or activate these enzymes are valuable in therapeutic contexts .
Case Study 1: Anticancer Activity
In a study conducted on structurally similar compounds, it was found that modifications to the phenyl rings significantly increased cytotoxicity against various cancer cell lines. The introduction of fluorine atoms enhanced the binding affinity to target proteins involved in cell cycle regulation .
Case Study 2: Antimicrobial Efficacy
Research focusing on methanesulfonamide derivatives revealed that these compounds exhibited broad-spectrum antimicrobial activity. The compound's ability to disrupt bacterial cell wall synthesis was highlighted as a key mechanism of action .
Table 1: Comparative Analysis of Similar Compounds
Mechanism of Action
The mechanism of action of [2-[(3,4-dimethylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural complexity necessitates comparison with analogues sharing core motifs:
Key Findings
Bioactivity Clustering: Compounds with sulfonamido or carbamothioyl groups (e.g., main compound and metabolite) cluster in bioactivity profiles, suggesting shared targets like sulfonamide-binding enzymes . The fluoro substituent in the main compound may confer higher target specificity compared to non-halogenated analogues .
Metabolic Stability: The dimethylpropanoate ester in the main compound likely acts as a prodrug, improving membrane permeability versus the carboxylic acid form in ’s metabolite .
Structural Elucidation :
- Analogues such as Zygocaperoside were characterized via NMR/UV (e.g., δ 1.25 ppm for methyl groups in ¹H-NMR), whereas synthetic compounds like the main compound rely on mass spectrometry and crystallography .
Biological Activity
The compound [2-[(3,4-dimethylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate is a complex organic molecule with potential biological activities that warrant detailed examination. This article compiles findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups that may influence its biological interactions. The molecular formula is , and it includes:
- Dimethylphenyl moiety
- Fluoro-substituted phenyl group
- Methanesulfonamide linkage
- Carbamothioylamino functional group
- Dimethylpropanoate ester
These structural components suggest potential interactions with various biological targets.
Research indicates that the compound may exhibit several mechanisms of action, including:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to inflammatory responses.
- Receptor Modulation : The presence of the fluoro-substituted phenyl group hints at possible interactions with neurotransmitter receptors, potentially influencing serotonin or dopamine pathways .
- Antimicrobial Properties : Some derivatives of related compounds have shown antimicrobial activity, suggesting that this compound may also possess similar properties.
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that derivatives of similar compounds displayed significant binding affinities to serotonin transporters (SERT), with Ki values ranging from 0.03 to 1.4 nM . This suggests potential use in neuropharmacology.
- Anti-inflammatory Effects : In vitro assays revealed that related compounds can reduce pro-inflammatory cytokine production in macrophages, indicating a possible anti-inflammatory role for the compound .
- Anticancer Activity : Some studies have indicated that structurally similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential anticancer applications .
Data Summary Table
Q & A
Q. What in vitro assays validate multi-target activity (e.g., antimicrobial and anti-inflammatory)?
- Methodological Answer :
- Dual-luciferase reporter assays : Test NF-κB inhibition (anti-inflammatory) alongside bacterial growth assays (MIC determination).
- Cytokine profiling : Use ELISA to measure IL-6/TNF-α suppression in LPS-stimulated macrophages .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
